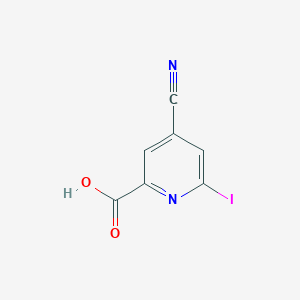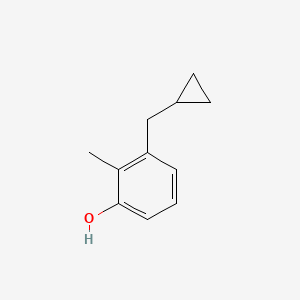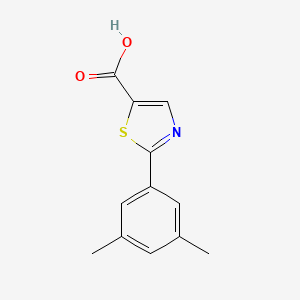
2-Amino-6-fluoro-3-phenylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-6-fluoro-3-phenylquinoline is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of fluorine into the quinoline structure often enhances the biological activity and stability of the compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-fluoro-3-phenylquinoline typically involves cyclization and cycloaddition reactions. One common method is the nucleophilic substitution of fluorine atoms. For instance, starting from 4-fluoroaniline, a series of reactions involving cyclization and substitution can yield the desired quinoline derivative .
Industrial Production Methods: Industrial production methods often utilize transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols. These methods aim to optimize yield and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 2-Amino-6-fluoro-3-phenylquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: Both nucleophilic and electrophilic substitution reactions are common, especially involving the fluorine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases are frequently employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can introduce various functional groups at different positions on the quinoline ring .
Aplicaciones Científicas De Investigación
2-Amino-6-fluoro-3-phenylquinoline has a broad range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: It is used in the production of dyes, pigments, and as a component in liquid crystals
Mecanismo De Acción
The mechanism of action of 2-Amino-6-fluoro-3-phenylquinoline involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antibacterial or antineoplastic activity .
Comparación Con Compuestos Similares
- 2-Fluoro-3-methoxyprop-2-enyl anilides
- 6-Fluoro-2-phenyl-7-substitutedamino-quinoline-4-carboxylic acid derivatives
Comparison: Compared to these similar compounds, 2-Amino-6-fluoro-3-phenylquinoline is unique due to its specific substitution pattern, which can result in different biological activities and chemical reactivity. The presence of the amino group at the 2-position and the phenyl group at the 3-position, along with the fluorine atom at the 6-position, provides a distinct set of properties that can be exploited in various applications .
Propiedades
Fórmula molecular |
C15H11FN2 |
|---|---|
Peso molecular |
238.26 g/mol |
Nombre IUPAC |
6-fluoro-3-phenylquinolin-2-amine |
InChI |
InChI=1S/C15H11FN2/c16-12-6-7-14-11(8-12)9-13(15(17)18-14)10-4-2-1-3-5-10/h1-9H,(H2,17,18) |
Clave InChI |
BGAUYBFZGCPLHT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(N=C3C=CC(=CC3=C2)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Lithium 1-(5-hydroxypyraZin-2-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B14845615.png)












